3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-30-18-7-2-15(3-8-18)13-27-23-20-12-17(25)6-11-21(20)26-14-22(23)31(28,29)19-9-4-16(24)5-10-19/h2-12,14H,13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEBTVLAURYJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of a quinoline derivative, followed by fluorination and subsequent amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the required standards for pharmaceutical or material applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related quinoline derivatives:
Key Observations:
Halogen Effects : The 6-fluoro substituent in the target compound offers higher electronegativity and metabolic stability than 6-chloro analogs (e.g., C769-1566), which may reduce off-target interactions .
Amine Side Chain: The 4-methoxyphenylmethyl group provides moderate lipophilicity (clogP ~3.5 estimated), balancing membrane permeability and solubility better than bulkier groups (e.g., diethylamino in ’s compound) .
Core Heterocycle: Quinoline derivatives generally exhibit broader bioavailability than quinazoline analogs (e.g., ), though quinazolines may show higher specificity for certain kinases .
Research Findings and Structure–Activity Relationships (SAR)
- Sulfonyl Group Importance: Sulfonamide-containing quinolines demonstrate improved kinase inhibitory activity due to sulfonyl-oxygen interactions with catalytic lysine residues . The 4-chloro substitution on the benzenesulfonyl group may optimize steric and electronic complementarity in hydrophobic binding pockets.
- Fluorine vs.
- Amine Substituent Flexibility : Bulky N-arylalkyl groups (e.g., 4-methoxyphenylmethyl) improve target engagement by extending into solvent-exposed regions, whereas smaller groups (e.g., 4-methylphenyl in C769-1566) may limit potency .
Biological Activity
3-(4-Chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is 3-(4-chlorophenyl)sulfonyl-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine. Its molecular formula is , with a molecular weight of approximately 448.91 g/mol. The compound features a quinoline core substituted with a chlorobenzenesulfonyl group and a methoxyphenyl group, which contribute to its biological properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis. In vitro studies have shown that derivatives of this compound can inhibit various strains of bacteria, including resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant pathogens.
Anticancer Activity
The quinoline structure is associated with various anticancer properties. Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, it has been reported to inhibit the proliferation of breast cancer cells by downregulating cyclin D1 expression, leading to G1 phase arrest.
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis, particularly those involving protein kinases.
- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including the target compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Research
In another study published in Cancer Research, researchers investigated the effects of this compound on human breast cancer cell lines. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, such as cleaved PARP and caspase activation .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key synthetic routes include:
- Sulfonylation : Introducing the sulfonyl group onto a quinoline derivative.
- Fluorination : Adding the fluorine atom at the 6-position.
- Amination : Attaching the methoxyphenylmethyl group through nucleophilic substitution reactions.
These methods are optimized for yield and purity using advanced techniques such as continuous flow reactors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-chlorobenzenesulfonyl)-6-fluoro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine, and how do substituent positions influence yield?
- Methodological Answer : The compound can be synthesized via late-stage diversification of quinoline cores. A common approach involves coupling sulfonyl chloride intermediates with amine-functionalized quinoline precursors under controlled pH (e.g., using triethylamine as a base in DCM). Substituent positions (e.g., 6-fluoro and 4-chlorobenzenesulfonyl groups) impact steric hindrance and electronic effects, requiring optimization of reaction time (12–24 hrs) and temperature (40–60°C) to maximize yields (typically 50–70%) .
Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Confirm aromatic protons in the quinoline core (δ 8.5–9.0 ppm for H-2), fluorine coupling patterns (δ 6.5–7.5 ppm for 6-F), and methoxy group resonance (δ 3.8–4.0 ppm).
- IR : Sulfonyl S=O stretches appear at ~1350–1150 cm⁻¹, while C-F vibrations are observed near 1100 cm⁻¹ .
- Comparative analysis with analogous compounds (e.g., chloroquine derivatives) helps resolve ambiguities .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash with soap/water and consult a physician. For inhalation exposure, move to fresh air and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:
- Use consistent cell lines (e.g., HeLa or MCF-7) and control compounds.
- Validate results via orthogonal assays (e.g., apoptosis markers vs. viability dyes).
- Cross-reference with structurally similar quinoline derivatives (e.g., chloroquine analogs) to identify structure-activity trends .
Q. What computational strategies are effective for predicting the environmental fate of this compound?
- Methodological Answer : Employ QSAR models to estimate biodegradation half-life and bioaccumulation potential. Key parameters:
- LogP : Predicted ~3.5 (moderate hydrophobicity).
- Biodegradation : Use EPI Suite™ to assess susceptibility to microbial degradation.
- Experimental validation via OECD 301F ready biodegradability tests is recommended .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?
- Methodological Answer :
- Variation of substituents : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance target binding.
- Biological testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity profiles.
- Data integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?
- Methodological Answer : Link research to receptor theory (e.g., allosteric modulation) or signal transduction pathways (e.g., MAPK/ERK). For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
